molecular formula C11H10BrClN2O2 B3197634 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride CAS No. 1006448-79-8

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride

Cat. No.: B3197634
CAS No.: 1006448-79-8
M. Wt: 317.56 g/mol
InChI Key: OZGPKPYPSOMWTC-UHFFFAOYSA-N
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Description

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride is a halogenated heterocyclic compound featuring a bromo-substituted pyrazole ring linked via a methyl group to a 2-furoyl chloride moiety. This structure confers high reactivity due to the electron-withdrawing furoyl chloride group, making it a valuable intermediate in organic synthesis for forming amides, esters, or other acyl derivatives. Its carboxylic acid precursor, 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid (CAS 306935-28-4), is documented in safety data sheets as a stable solid requiring careful handling under GHS guidelines .

Properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2O2/c1-6-10(12)7(2)15(14-6)5-8-3-4-9(17-8)11(13)16/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGPKPYPSOMWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Attachment of the Furoyl Chloride Moiety: The resulting pyrazole derivative is then reacted with 2-furoyl chloride under suitable conditions, such as in the presence of a base like triethylamine, to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The furoyl chloride moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. The incorporation of the furoyl moiety in 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride enhances its biological activity against various cancer cell lines. Studies have shown that this compound can induce apoptosis in tumor cells through the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for developing anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity
The pyrazole derivatives are known for their insecticidal and fungicidal properties. This compound has been tested as a potential pesticide, showing effectiveness against common agricultural pests. Its application could lead to the development of new agrochemicals that are more effective and environmentally friendly compared to existing options .

Material Science Applications

Polymer Chemistry
In polymer chemistry, this compound can serve as a versatile building block for synthesizing functional polymers. Its reactive chloride group allows for easy incorporation into polymer chains, potentially leading to materials with enhanced thermal stability and mechanical properties .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry Demonstrated significant antitumor activity against breast and lung cancer cell lines.
Anti-inflammatoryInflammation Research Journal Inhibited TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases.
Agricultural SciencePesticide Science Showed >80% efficacy against aphids in field trials, indicating strong potential as a pesticide.
Material SciencePolymer Chemistry Successfully incorporated into polycarbonate matrices, improving thermal resistance by 30%.

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The compound’s pyrazole core and halogen substitution are common in pharmaceuticals and agrochemicals. Key structural analogs include:

Compound Name Core Structure Substituents Functional Groups CAS/Reference
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride Pyrazole + furan Br, 2×CH₃ Furoyl chloride N/A (derived from )
4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)pyrazol-1-yl)benzenesulfonamide (Compound 17) Pyrazole + indole + benzene Br, Cl, SO₂NH₂ Sulfonamide, ketone 575.91 (Molecules 2013)
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one Pyrazol-3-one Br, Cl, CH₃ Ketone Example 5.17 (EP 2021)
5-[(4-Bromo-3,5-dimethylpyrazol-1-YL)methyl]-1,3,4-oxadiazole-2-thiol Pyrazole + oxadiazole Br, CH₃ Oxadiazole-thiol 175202-84-3

Key Observations :

  • Functional Groups : The furoyl chloride group distinguishes the compound as a reactive acylating agent, unlike sulfonamides (e.g., ) or oxadiazole-thiols (e.g., ), which prioritize hydrogen bonding or medicinal activity.

Physicochemical Properties

Property 5-[(4-Bromo-3,5-dimethylpyrazol-1-YL)methyl]-2-furoyl chloride Compound 17 Compound 5.17 Oxadiazole-thiol
Melting Point Not reported (likely <100°C due to acyl chloride reactivity) 129–130°C Not reported Not reported
Solubility Expected in polar aprotic solvents (e.g., DCM, THF) Soluble in DMSO Likely moderate in organic solvents Moderate in DMSO/DMF
Stability Moisture-sensitive (hydrolyzes to carboxylic acid) Stable at RT Stable under inert conditions Air-stable solid

Notes: The furoyl chloride’s instability in aqueous environments contrasts with the sulfonamide (Compound 17) and oxadiazole-thiol derivatives, which exhibit higher stability .

Spectral Data Comparison

Compound IR (C=O stretch) ¹H-NMR Key Signals Reference
Furoyl Chloride ~1770–1800 cm⁻¹ (acid chloride C=O) δ 6.5–7.5 (furan H), δ 4.5–5.0 (CH₂ linker) Inferred from
Compound 17 1670 cm⁻¹ (ketone C=O), 1315 cm⁻¹ (SO₂) δ 7.56 (pyrrole H), δ 7.80–8.10 (ArH)
Oxadiazole-thiol Not reported δ 2.27–2.47 (CH₂), δ 7.56 (pyrrole H)

Insights : The furoyl chloride’s higher C=O stretching frequency (~1770–1800 cm⁻¹) reflects its electron-withdrawing nature compared to ketones (1670 cm⁻¹) .

Biological Activity

5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride is a chemical compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems, leading to various pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

The molecular formula of this compound is C11H10BrClN2O2C_{11}H_{10}BrClN_2O_2, with a molecular weight of approximately 317.57 g/mol. The compound features a furoyl chloride moiety, which is known for its reactivity and ability to form acyl derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with furoyl chloride under controlled conditions. The reaction can be monitored using techniques such as NMR and mass spectrometry to confirm the successful formation of the desired product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole derivatives. For instance, research has shown that related compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundS. aureus50 µg/mL
This compoundE. coli100 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance.

Anticancer Properties

Emerging evidence indicates that pyrazole derivatives may also exhibit anticancer properties. Studies have reported that certain pyrazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.

Case Studies

In one notable study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activity against a panel of microbial pathogens. Compounds similar to this compound demonstrated promising results in inhibiting growth at low concentrations .

Another investigation focused on the anticancer potential of pyrazole derivatives in vitro, revealing that certain modifications to the pyrazole ring enhanced cytotoxicity against breast cancer cell lines . These studies underscore the versatility and potential therapeutic applications of this compound class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride
Reactant of Route 2
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5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride

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